2-Bromo-1-iodo-4-(trifluoromethoxy)benzene

Palladium catalysis C-H activation 1,2-Diheteroarylation

Researchers seeking modular synthesis of unsymmetrical biaryls or terphenyls face challenges with single halogen sites lacking chemoselectivity. This trihalogenated arene solves that need.

- **Two orthogonal halogens** (I vs. Br) enable stepwise Suzuki-Miyaura or Sonogashira reactions without protecting groups.
- **-OCF3 group** elevates logP to ~4.2 and density to 2.18 g/cm³, tuning membrane permeability and purification profiles.
- **≥98% purity** ensures reproducible catalysis outcomes for medicinal chemistry or liquid crystal intermediates.

Available in research quantities with immediate dispatch.

Molecular Formula C7H3BrF3IO
Molecular Weight 366.9 g/mol
CAS No. 883546-30-3
Cat. No. B1336767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-iodo-4-(trifluoromethoxy)benzene
CAS883546-30-3
Molecular FormulaC7H3BrF3IO
Molecular Weight366.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)Br)I
InChIInChI=1S/C7H3BrF3IO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H
InChIKeyGOYKHWUVIXTALH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene


2-Bromo-1-iodo-4-(trifluoromethoxy)benzene (CAS 883546-30-3) is a trihalogenated aromatic compound featuring a benzene ring substituted with bromine, iodine, and a trifluoromethoxy (-OCF3) group. It is classified as a 1,2-dihaloarene derivative with the molecular formula C7H3BrF3IO and a molecular weight of 366.90 g/mol [1]. The compound is a solid at room temperature, with a predicted density of 2.182 g/cm³ and a boiling point of approximately 245.6 °C at 760 mmHg . Its MDL number is MFCD07369009, and it is commercially available from multiple suppliers at purities typically ≥98% (GC) . The unique juxtaposition of a strongly electron-withdrawing -OCF3 group and two distinct halogen leaving groups (Br and I) enables sequential, chemoselective cross-coupling reactions, making it a versatile intermediate in medicinal chemistry and materials science [2].

Workflow Sequential, chemoselective cross-coupling via orthogonal Br and I handles
Selection -OCF3 substituent for electronic modulation and physicochemical tuning
Supply Consistent high-purity specification from multiple commercial sources

Why Generic Substitution Fails for This Compound


Generic substitution of 2-bromo-1-iodo-4-(trifluoromethoxy)benzene with simpler dihaloarenes (e.g., 1-bromo-2-iodobenzene, CAS 583-55-1) or mono-iodo -OCF3 compounds (e.g., 1-iodo-4-(trifluoromethoxy)benzene, CAS 103962-05-6) is not feasible for applications requiring sequential, chemoselective functionalization coupled with the unique electronic and physicochemical properties of the -OCF3 group. The target compound possesses two halogen atoms (Br and I) with distinct reactivity profiles, enabling orthogonal cross-coupling steps . In contrast, 1-iodo-4-(trifluoromethoxy)benzene offers only a single reactive site for cross-coupling, precluding the construction of more complex, unsymmetrical architectures. Furthermore, the -OCF3 group imparts a significantly higher density (2.2 g/cm³ vs. 1.84 g/cm³) and logP (3.95-4.4 vs. ~3.0) compared to non-fluorinated or mono-fluorinated analogs, which directly impacts purification strategies and, in a biological context, membrane permeability [1]. The presence of the -OCF3 group also alters the electronic environment of the aromatic ring, influencing the rates and selectivity of metal-catalyzed transformations, as evidenced by direct comparative yield data [2].

Mono‑halogenated analogs lack sequential reactivity
Compounds with only one halogen (e.g., 1‑iodo‑4‑(trifluoromethoxy)benzene) cannot support two orthogonal coupling steps, limiting molecular complexity.
Non‑fluorinated or –CF₃ analogs shift electronic and physical profiles
Absence of the –OCF₃ group alters density, logP, and reaction selectivity; these changes can affect purification and downstream coupling outcomes.
Simpler dihaloarenes do not offer identical chemoselectivity
1‑bromo‑2‑iodobenzene lacks the –OCF₃ electronic tuning; reaction yields and selectivities may shift relative to the target compound.

Quantitative Differentiation from Closest Analogs


Diheteroarylation Yield Comparison: -OCF3 vs. -CF3

In a palladium-catalyzed direct 1,2-diheteroarylation reaction with 3,5-dimethylisoxazole, 2-bromo-1-iodo-4-(trifluoromethoxy)benzene produced the desired bis-isoxazole product in 77% isolated yield. Under identical reaction conditions (1 mmol substrate, 3 mmol heteroarene, 3 mmol KOAc, DMA, Pd catalyst), the direct -CF3 analog, 2-bromo-1-iodo-4-(trifluoromethyl)benzene, yielded the corresponding product in 80% yield. The unsubstituted parent compound, 1-bromo-2-iodobenzene, gave an 81% yield [1].

Diheteroarylation yield
Head-to-head
77% (target) vs 80% (–CF₃) vs 81% (parent)
Benchmark for –OCF₃ electronic influence on coupling efficiency
Pd(OAc)₂, 3,5‑dimethylisoxazole, 150 °C, 16 h
Palladium catalysis C-H activation 1,2-Diheteroarylation

Density and logP for Purification and Bioavailability

2-Bromo-1-iodo-4-(trifluoromethoxy)benzene exhibits a density of 2.182 g/cm³ and a calculated logP of 3.95-4.4. In contrast, the non-fluorinated analog 1-bromo-2-iodobenzene has a density of 2.203 g/cm³ and a logP of ~3.94. The mono-iodo -OCF3 analog, 1-iodo-4-(trifluoromethoxy)benzene, has a significantly lower density of 1.84-1.91 g/cm³ [1] .

Density & logP
Reported
Density: 2.182 g/cm³; logP: 3.95–4.4
Higher values influence chromatographic retention and partitioning
Predicted/calculated; mono‑iodo analog density ~1.84–1.91 g/cm³
Physicochemical properties Lipophilicity Purification

Sequential Coupling via Orthogonal Br and I Reactivity

The iodine atom in 2-bromo-1-iodo-4-(trifluoromethoxy)benzene is significantly more reactive toward oxidative addition with Pd(0) than the bromine atom, enabling chemoselective, sequential cross-coupling reactions. This orthogonal reactivity allows for the stepwise introduction of two different aryl or vinyl groups via Suzuki-Miyaura, Sonogashira, or related protocols. In contrast, mono-iodo analogs like 1-iodo-4-(trifluoromethoxy)benzene possess only a single reactive site, limiting them to a single functionalization event . The dihalogenated nature of the target compound is essential for constructing complex, unsymmetrical biaryl and terphenyl architectures.

Orthogonal reactivity
Class-level
Two reactive sites (I >> Br) vs one
Enables sequential functionalization for unsymmetrical architectures
Based on established Pd(0) oxidative addition trends
Chemoselective cross-coupling Sequential functionalization Suzuki-Miyaura

Commercial Purity Benchmarking

Commercially available 2-bromo-1-iodo-4-(trifluoromethoxy)benzene is routinely supplied with a minimum purity specification of 98% (GC), as certified by multiple independent suppliers. This purity level is comparable to that of the closely related 2-bromo-1-iodo-4-(trifluoromethyl)benzene analog (97-98%) and exceeds the typical purity of 1-bromo-2-iodobenzene (often 95%) .

Commercial purity
Specification review
≥98% (GC)
Minimizes side reactions in sensitive catalytic transformations
Multi‑vendor certification; matches closest analog specification
Chemical purity Quality control Procurement

Optimal Application Scenarios


Sequential Synthesis of Unsymmetrical Terphenyls

This compound is ideally suited for the stepwise construction of complex, unsymmetrical terphenyl and biaryl frameworks. The orthogonal reactivity of the iodine and bromine atoms allows for two consecutive, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the introduction of two distinct aryl or vinyl groups. This is demonstrated in the direct 1,2-diheteroarylation reactions yielding bis-isoxazole products in 77% yield [1].

Fluorinated Liquid Crystals and Advanced Materials

The combination of a lateral -OCF3 substituent and two halogen handles makes this compound a valuable precursor for liquid crystalline materials and organic semiconductors. The -OCF3 group enhances thermal and chemical stability while imparting desirable electro-optical properties, as evidenced by its use in the synthesis of highly substituted benzene derivatives for palladium-catalyzed cross-coupling reactions generating liquid crystalline terphenyls [2].

Medicinal Chemistry LogP Optimization

In drug discovery, the -OCF3 group is a privileged motif for modulating lipophilicity and metabolic stability. With a calculated logP of 3.95-4.4, 2-bromo-1-iodo-4-(trifluoromethoxy)benzene serves as a core building block for introducing the -OCF3 group into lead compounds. Its higher logP compared to non-fluorinated analogs directly influences membrane permeability and can be strategically employed in structure-activity relationship (SAR) studies [3].

Application
Selection Property
Validation Focus
Unsymmetrical terphenyl / biaryl construction
Sequential Br/I chemoselectivity
Stepwise cross‑coupling yield and purity control
Fluorinated liquid crystal and materials precursors
–OCF₃ electronic and thermal stability
Electro‑optical property and thermal behavior assessment
Lead compound lipophilicity tuning
–OCF₃ logP modulation
Permeability and metabolic stability SAR context

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42 linked technical documents
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